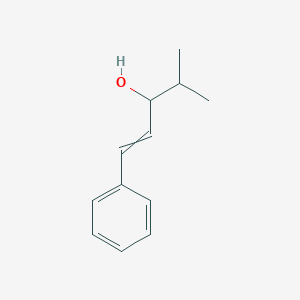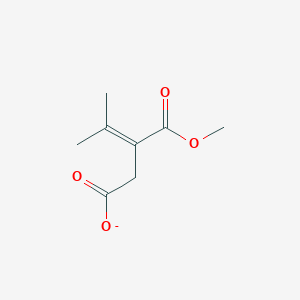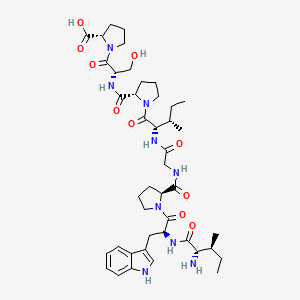
4-Methyl-1-phenylpent-1-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-phenylpent-1-en-3-ol is an organic compound with the molecular formula C12H16O. It is a member of the class of compounds known as enols, which are characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a double bond. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-phenylpent-1-en-3-ol can be achieved through several methods. One common approach involves the aldol condensation of acetophenone with isobutyraldehyde, followed by reduction. The reaction typically requires a base such as sodium hydroxide to catalyze the condensation, and the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-phenylpent-1-en-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: 4-Methyl-1-phenylpent-1-en-3-one
Reduction: 4-Methyl-1-phenylpentan-3-ol
Substitution: 4-Methyl-1-phenylpent-1-en-3-chloride
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-phenylpent-1-en-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism by which 4-Methyl-1-phenylpent-1-en-3-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bond allows for participation in addition reactions, which can modify the compound’s structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-3-penten-1-ol
- 4-Methyl-1-phenylpent-1-en-3-one
- 4-Methyl-1-phenylpent-1-yn-3-ol
Uniqueness
4-Methyl-1-phenylpent-1-en-3-ol is unique due to its specific combination of a hydroxyl group and a double bond within the same molecule. This structural feature imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
143697-96-5 |
|---|---|
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
4-methyl-1-phenylpent-1-en-3-ol |
InChI |
InChI=1S/C12H16O/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-10,12-13H,1-2H3 |
InChI-Schlüssel |
DBZFJCXQJLIGCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C=CC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury](/img/structure/B12563387.png)



![4-[(Trifluoromethylsulfonylamino)methyl]benzenesulfonamide](/img/structure/B12563401.png)
![Methyl 8-[(non-1-yn-1-yl)tellanyl]octanoate](/img/structure/B12563403.png)

![1,3-Cyclopentanedione, 2-[[(2,6-dichlorophenyl)amino]methylene]-](/img/structure/B12563419.png)

![N-[3-(4-Chlorophenyl)acryloyl]benzamide](/img/structure/B12563442.png)


![5-Methyl-2-phenylfuro[3,2-b]pyridine](/img/structure/B12563464.png)

